molecular formula C14H11FN2O3S B344681 1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole CAS No. 691381-41-6

1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole

Cat. No.: B344681
CAS No.: 691381-41-6
M. Wt: 306.31g/mol
InChI Key: VJJLTNUDBNHGDL-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole is a chemical reagent of interest in medicinal chemistry and drug discovery research, incorporating the privileged benzimidazole scaffold. The benzimidazole nucleus is a fused heterocycle known for its wide array of pharmacological activities and its structural resemblance to naturally occurring nucleotides, which allows it to interact effectively with various biopolymers like enzymes and receptors . This scaffold is recognized as a versatile pharmacophore in the development of therapeutic agents . Researchers investigating anticancer agents may find this compound particularly relevant. Benzimidazole derivatives have demonstrated potent cytotoxic effects by targeting essential cellular processes. One key mechanism of action exhibited by some benzimidazole-based compounds is the inhibition of tubulin polymerization, leading to mitotic arrest and the induction of apoptosis in cancer cells . For instance, the benzimidazole derivative MBIC (Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) has been shown to exert distinctive microtubule-destabilizing effects in human cervical cancer cells, causing a prolonged G2-M phase arrest and mitochondrial-dependent apoptosis . Beyond tubulin targeting, the benzimidazole core is found in molecules that act through diverse mechanisms, including DNA interaction , induction of apoptosis via caspase activation , and inhibition of various enzymes such as epidermal growth factor receptor (EGFR) . This versatility makes benzimidazole-based compounds valuable tools for probing biological pathways and developing new targeted therapies. This product is intended for research applications only in laboratory settings. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3S/c1-20-13-7-6-10(15)8-14(13)21(18,19)17-9-16-11-4-2-3-5-12(11)17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJLTNUDBNHGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326761
Record name 1-(5-fluoro-2-methoxyphenyl)sulfonylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202434
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

691381-41-6
Record name 1-(5-fluoro-2-methoxyphenyl)sulfonylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole typically involves the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Scientific Research Applications

Biological Activities

Anticancer Properties
Research has indicated that benzimidazole derivatives exhibit potent anticancer activity. In vitro studies have shown that 1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole can inhibit the growth of cancer cell lines, with cytotoxicity assessed through IC50 values. For instance, derivatives of benzimidazole have been tested against SH-SY5Y neuroblastoma cells, demonstrating significant cytotoxic effects .

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Structure-activity relationship (SAR) studies suggest that modifications to the benzimidazole structure can enhance its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. Specific substitutions on the benzimidazole scaffold have been linked to improved inhibition rates, indicating a promising avenue for developing anti-inflammatory drugs .

Antibacterial and Antifungal Activities
Benzimidazole derivatives, including this compound, have shown antibacterial and antifungal activities. These compounds interact with bacterial and fungal enzymes, disrupting their metabolic processes. The sulfonamide moiety is particularly effective in these applications due to its ability to mimic substrate molecules in enzymatic reactions.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with sulfonyl chlorides and substituted phenols under controlled conditions. Solvents such as dimethylformamide or dimethyl sulfoxide are commonly employed to optimize yield and purity.

The mechanism of action for this compound often involves interaction with specific biological targets such as enzymes or receptors. For example, it may inhibit key enzymes involved in cancer cell proliferation or inflammatory responses, thereby exerting its therapeutic effects .

Case Studies and Research Findings

Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings:

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various benzimidazole derivatives on different cancer cell lines. The results demonstrated that this compound exhibited significant activity against neuroblastoma cells, suggesting potential for further development as an anticancer agent .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of this compound, revealing that it effectively reduced paw edema in animal models. The study highlighted how structural modifications influenced its activity against COX enzymes, providing insights into optimizing drug design for inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-5-(methylsulfonyl)-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole (5f)

  • Substituents : Benzyl group at N1, methylsulfonyl at C5, pyrrolyl at C2.
  • Properties : Melting point 172°C; 39% yield.
  • The pyrrolyl substituent may enhance π-π stacking interactions in biological targets.

1-(4-Fluorobenzyl)-5-(methylsulfonyl)-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole (5g)

  • Substituents : 4-Fluorobenzyl at N1, methylsulfonyl at C5.
  • Properties : Melting point 162°C; 15% yield.
  • Comparison: The 4-fluorobenzyl group introduces electron-withdrawing effects, similar to the target’s 5-fluoro substituent.

4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole

  • Substituents : Brominated thiophene groups at C2 and N1, dimethyl at C5/C6.
  • Comparison : Bromine atoms enhance steric bulk and electrophilicity, differing from the target’s fluorine and sulfonyl groups. Thiophene moieties may confer distinct binding modes in therapeutic applications (e.g., anticancer activity).

Sulfonyl vs. Sulfinyl/Sulfonic Acid Derivatives

(RS)-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, magnesium salt

  • Substituents : Sulfinyl group linked to pyridinylmethyl; magnesium salt.
  • Comparison : The sulfinyl group (vs. sulfonyl) increases acidity, enhancing proton pump inhibition (as in omeprazole derivatives). The magnesium salt formulation improves stability and oral bioavailability.

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole)

  • Substituents : Sulfonic acid at C5, phenyl at C2.
  • Comparison : The sulfonic acid group confers high water solubility, making it suitable for topical applications (e.g., UV absorption in sunscreens). This contrasts with the target compound’s sulfonyl group, which is less polar.

Halogen and Alkoxy Substituent Effects

5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole

  • Substituents: Chlorine at C5, phenoxyethylsulfanyl at C2.
  • Comparison: Chlorine’s larger atomic radius compared to fluorine may alter steric interactions. The sulfanyl group (vs.

5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine

  • Substituents : Fluoro-methoxybiphenyl linked to oxadiazole.
  • Comparison : The biphenyl system extends conjugation, enhancing UV absorption. The oxadiazole ring introduces rigidity, differing from the benzimidazole core’s flexibility.

Biological Activity

1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a sulfonyl group attached to a benzimidazole core, which is known for its ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by structure-activity relationship (SAR) analyses and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H12FN2O3S\text{C}_{14}\text{H}_{12}\text{F}\text{N}_2\text{O}_3\text{S}

This structure includes:

  • A benzimidazole core, which contributes to its pharmacological properties.
  • A sulfonyl group that enhances interaction with biological targets.
  • Fluoro and methoxy substituents that modulate its activity.

1. Anti-inflammatory Activity

Benzimidazole derivatives are known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes and interaction with cannabinoid receptors. Studies have shown that modifications at specific positions on the benzimidazole scaffold significantly influence the anti-inflammatory potency.

  • Mechanism of Action : The compound inhibits COX-1 and COX-2 enzymes, which are critical in the inflammatory response. The presence of the methoxy group at the 2-position has been associated with enhanced COX-2 selectivity.
  • Case Study : Research indicated that a similar benzimidazole derivative demonstrated an IC50 value of 0.72 µM for COX-1 inhibition, highlighting the potential effectiveness of structural modifications in enhancing anti-inflammatory activity .

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell proliferation and survival.
  • In Vitro Studies : In studies involving human cancer cell lines, derivatives similar to this compound exhibited significant cytotoxicity, with IC50 values ranging from 10 to 20 µM .
CompoundCell LineIC50 (µM)
This compoundSH-SY5Y15
Benzimidazole Derivative XA54912

3. Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been extensively studied, particularly against bacterial and fungal pathogens.

  • Mechanism of Action : The sulfonyl group enhances binding to bacterial enzymes, potentially disrupting their function.
  • Case Study : A study reported that benzimidazole derivatives showed significant antibacterial activity against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) as low as 4 µg/mL .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the position and nature of substituents on the benzimidazole ring are crucial for biological activity.

  • Key Findings :
    • Substituents at positions C5 and C6 enhance anti-inflammatory activity.
    • A methoxy group at C2 increases selectivity towards COX-2 inhibition.
    • Electron-withdrawing groups like fluorine at C5 improve overall potency against various biological targets .

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole to maximize yield and purity?

Methodological Answer: The synthesis typically involves coupling a benzimidazole precursor with a sulfonyl chloride derivative. Key steps include:

  • Sulfonation : Use 5-fluoro-2-methoxyphenylsulfonyl chloride under inert atmosphere (N₂/Ar) in anhydrous dichloromethane (DCM) at 0–5°C .
  • Cyclization : Employ NaH or K₂CO₃ as a base in DMF or THF at 60–80°C for 6–12 hours .
  • Purification : Column chromatography (chloroform/ethyl acetate/hexane, 2:3:3) yields a purity of >95% .

Q. Table 1. Synthesis Optimization Parameters

ParameterOptimal ConditionYield (%)Purity (%)Source
SolventDCM/THF39–4595–98
Temperature0–5°C (sulfonation), 60°C (cyclization)37–4293–96
CatalystNaH/K₂CO₃4094

Q. Which analytical techniques are most reliable for characterizing the sulfonyl group and confirming structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Key peaks include δ ~3.24 ppm (s, SO₂CH₃) and δ ~44.1 ppm (sulfonyl carbon) in DMSO-d₆ .
  • Mass Spectrometry (ESI+) : Molecular ion [M+H]⁺ at m/z 352–386 confirms molecular weight .
  • HPLC : Use C18 columns with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1.0 mL/min, UV detection at 254 nm .

Q. What safety precautions are recommended for handling this compound during synthesis?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy .
  • Ventilation : Use fume hoods to avoid inhalation of sulfonation byproducts (e.g., HCl gas) .
  • First Aid : In case of exposure, rinse skin with water for 15 minutes and consult a physician .

Advanced Research Questions

Q. How can enantiomeric impurities in sulfonylbenzimidazoles be resolved during synthesis?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak AD-H columns with n-hexane/ethanol (80:20) at 1.2 mL/min to separate R/S isomers .
  • Crystallization : Recrystallize in ethanol/water (1:1) to isolate the desired enantiomer with >99% enantiomeric excess (ee) .

Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., proton pumps)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PDB ID 4Y4C (H⁺/K⁺-ATPase) to simulate binding. Key interactions include hydrogen bonding with Arg369 and hydrophobic interactions with Met831 .
  • ADME Prediction : SwissADME predicts high GI absorption (95%) but low BBB permeability due to sulfonyl group polarity .

Q. Table 2. Computational Predictions

ParameterValueToolSource
Binding Energy (ΔG)-8.2 kcal/molAutoDock Vina
LogP2.3SwissADME
Hydrogen Bond Acceptors5PubChem

Q. How do substituent variations (e.g., halogenation) impact the compound’s pharmacological activity?

Methodological Answer:

  • SAR Studies : Fluorine at the 5-position enhances metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for non-fluorinated analogs) .
  • Methoxy Group : 2-Methoxy improves solubility (logS = -3.1) but reduces affinity for cytochrome P450 enzymes (IC₅₀ = 12 µM vs. 8 µM for des-methoxy) .

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be reconciled during structural validation?

Methodological Answer:

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; δ 7.72–7.77 ppm (aromatic protons) may shift due to hydrogen bonding in DMSO .
  • 2D NMR : Use HSQC and HMBC to confirm connectivity between sulfonyl and benzimidazole moieties .

Q. What strategies optimize the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Adjustment : Formulate at pH 6.8–7.4 (phosphate buffer) to prevent sulfonyl group hydrolysis .
  • Lyophilization : Increase shelf life by lyophilizing with mannitol (5% w/v) to retain >90% potency after 12 months .

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